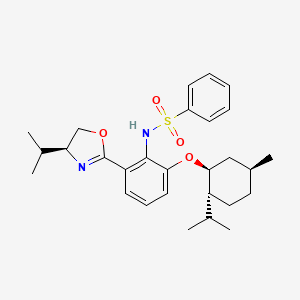![molecular formula C15H13N3O2 B12944933 {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid CAS No. 917763-67-8](/img/structure/B12944933.png)
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. For example, heating a mixture of p-aminobenzoic acid and PPA in a microwave oven can produce the desired compound in high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.
Uniqueness
2-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct biological activities compared to other benzimidazole derivatives .
Propiedades
Número CAS |
917763-67-8 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)9-10-5-7-11(8-6-10)16-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,19,20)(H2,16,17,18) |
Clave InChI |
MBKKBGPJQYJLRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)

![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)




![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)




